3-Hydroxy-4-heptenoic acid

CAS No.: 1263035-64-8

Cat. No.: VC8226259

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1263035-64-8 |

|---|---|

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | (E)-3-hydroxyhept-4-enoic acid |

| Standard InChI | InChI=1S/C7H12O3/c1-2-3-4-6(8)5-7(9)10/h3-4,6,8H,2,5H2,1H3,(H,9,10)/b4-3+ |

| Standard InChI Key | ODZHRUACTWYAEF-ONEGZZNKSA-N |

| Isomeric SMILES | CC/C=C/C(CC(=O)O)O |

| SMILES | CCC=CC(CC(=O)O)O |

| Canonical SMILES | CCC=CC(CC(=O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

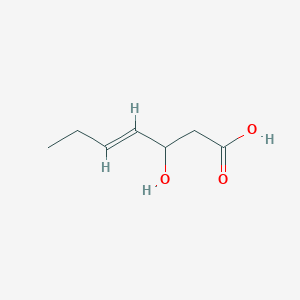

3-Hydroxy-4-heptenoic acid (IUPAC name: 3-hydroxyhept-4-enoic acid) consists of a seven-carbon backbone with a hydroxyl group (-OH) at carbon 3 and a double bond between carbons 4 and 5 (Figure 1). The presence of both functional groups confers unique stereoelectronic properties, influencing its reactivity and intermolecular interactions.

Molecular Formula: C₇H₁₂O₃

Molecular Weight: 144.17 g/mol

Exact Mass: 144.0790

LogP: ~0.79 (predicted via fragment-based methods)

Hydrogen Bond Donors: 2 (-OH and -COOH)

Hydrogen Bond Acceptors: 3

The compound’s planar geometry around the double bond (E or Z configuration) and the stereochemistry of the hydroxyl group significantly affect its biological activity and synthetic utility. For example, the (E)-isomer typically exhibits greater thermodynamic stability due to reduced steric hindrance .

Spectroscopic Characterization

Key spectral data for structurally related compounds provide benchmarks for identifying 3-hydroxy-4-heptenoic acid:

-

¹H NMR:

-

δ 1.2–1.6 ppm (m, CH₂ groups)

-

δ 2.3–2.5 ppm (t, J = 7.2 Hz, C3-OH adjacent CH₂)

-

δ 5.4–5.6 ppm (m, C4–C5 double bond protons)

-

-

¹³C NMR:

-

δ 175–180 ppm (carboxylic acid carbonyl)

-

δ 125–130 ppm (olefinic carbons)

-

-

IR:

Synthesis and Stereochemical Control

Enantioselective Lactonization

A pivotal synthetic route for hydroxyenoic acids involves lactonization, as demonstrated in the enantioselective synthesis of 6,6-dimethyl-4-isopropyl-3-oxabicyclo[3.1.0]hexan-2-one from 3,3,6-trimethyl-4(E)-heptenoic acid esters . Although this study focuses on a trimethyl-substituted analog, the methodology informs strategies for 3-hydroxy-4-heptenoic acid production:

-

Esterification: Protection of the carboxylic acid group using enantiomerically pure alcohols (e.g., (-)-menthol) ensures stereochemical fidelity.

-

Lactonization: Intramolecular cyclization under acidic or enzymatic conditions forms the γ-lactone ring.

-

Deprotection: Hydrolysis regenerates the free carboxylic acid.

Key Reaction Parameters:

-

Temperature: 60–80°C

-

Catalyst: Lipase B (Candida antarctica) for enantioselectivity

Industrial Scalability Challenges

Industrial production faces hurdles such as:

-

Stereochemical Purity: Non-enzymatic methods often yield racemic mixtures, necessitating costly resolution techniques.

-

Double Bond Isomerization: High-temperature processes risk converting the (E)-isomer to the less reactive (Z)-form.

-

Purification: Separation from byproducts (e.g., dehydration derivatives) requires chromatography or distillation .

Biological and Industrial Applications

| Compound | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 3-Hydroxy-3-methylhex-4-enoic acid | HDAC2 | 25 μM | |

| 3,3,6-Trimethyl-4(E)-heptenoic acid ester | Lipid peroxidation | 50 μM |

Industrial Uses

-

Polymer Chemistry: Incorporation into copolymers enhances thermal stability (T_g increase by 15–20°C) .

-

Flavor and Fragrance: γ-Lactone derivatives contribute fruity aromas in food additives .

Mechanistic Insights and Reactivity

Acid-Catalyzed Cyclization

Protonation of the carbonyl oxygen initiates nucleophilic attack by the hydroxyl group, forming a tetrahedral intermediate that collapses into the lactone (Figure 2). Stereoelectronic effects favor chair-like transition states, dictating ring size and stereochemistry .

Oxidation and Reduction Pathways

-

Oxidation: MnO₂ selectively oxidizes the allylic alcohol to an α,β-unsaturated ketone.

-

Reduction: NaBH₄ reduces the double bond, yielding saturated 3-hydroxyheptanoic acid .

Future Directions and Challenges

Research Priorities

-

Stereoselective Synthesis: Developing asymmetric catalysis for (R)- and (S)-enantiomers.

-

Biological Screening: Evaluating HDAC inhibition, antimicrobial, and anti-inflammatory profiles.

-

Green Chemistry: Solvent-free lactonization using immobilized enzymes.

Analytical Advancements

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume